咖啡酸

描述

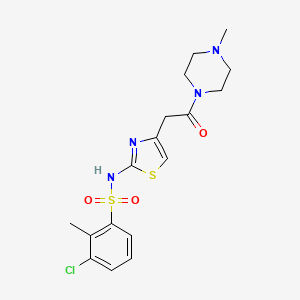

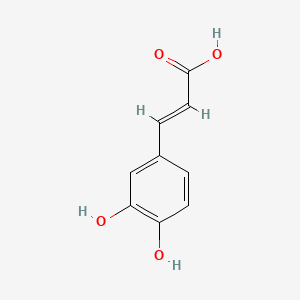

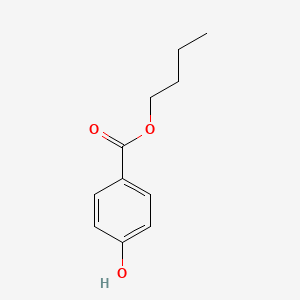

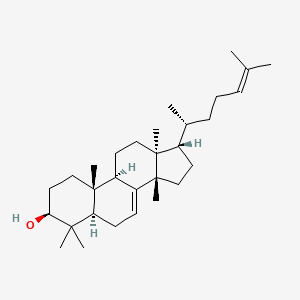

Caffeic acid is an organic compound with the chemical formula C₉H₈O₄. It is classified as a type of phenolic acid, specifically a hydroxycinnamic acid. This compound is ubiquitous in the plant kingdom and is found in various foods and beverages, including coffee, wine, and many fruits and vegetables . Caffeic acid is known for its antioxidant properties and plays a significant role in the biosynthesis of lignin, a major component of plant cell walls .

作用机制

Target of Action

Caffeic acid, a polyphenol compound, has been found to interact with several targets in the body. It directly targets ERK1/2 , which are key proteins involved in cell signaling pathways. In the ER-positive breast cancer cell line MCF7, caffeic acid acts as an antiestrogen, downregulating the expression of the estrogen receptor (ER) and insulin-like growth factor 1 (IGF-1) receptor .

Mode of Action

Caffeic acid interacts with its targets, leading to various changes at the molecular level. For instance, in the ER-positive breast cancer cell line MCF7, it downregulates the expression of the estrogen receptor (ER), insulin-like growth factor 1 (IGF-1) receptor, and the level of activated PKB/Akt kinase, as well as suppresses the growth of cells . This interaction with ERK1/2 inhibits their activities, leading to a significant reduction in the phosphorylation of mitogen-activated protein kinase signaling .

Biochemical Pathways

Caffeic acid affects several biochemical pathways. It is first synthesized in plants through the shikimic acid pathway , where phenylalanine is deaminated to cinnamic acid and then transformed into caffeic acid . It also influences the production of reactive oxygen species (ROS), induces DNA oxidation of cancer cells, reduces tumor cell angiogenesis, blocks STATS (transcription factor and signal translation 3), and suppresses MMP2 and MMP-9 (collagen IV metalloproteases) .

Pharmacokinetics

Caffeic acid exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is hydrolyzed by the microflora of colonies and metabolized mainly in the intestinal mucosa through phase II enzymes. It undergoes conjugation and methylation processes, forming sulphated, glucuronic, and/or methylated conjugates by the action of sulfotransferases, UDP-glucotransferases, and o-methyltransferases, respectively . The transmembrane flux of caffeic acid in intestinal cells occurs through active transport mediated by monocarboxylic acid carriers .

Result of Action

The molecular and cellular effects of caffeic acid’s action are diverse. It has been found to have positive effects on human health, affecting conditions such as cancer, diabetes, atherosclerosis, Alzheimer’s disease, and bacterial and viral infections . It has antioxidant properties in normal cells and pro-oxidant properties in cancer cells, leading to pro-oxidant-mediated oxidative DNA damage and its downstream signaling induces apoptotic cancer cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of caffeic acid. For instance, pH and concentration of sodium chloride produce certain physiological changes in the microorganisms that make them more sensitive to phenylpropanoids . Furthermore, caffeic acid’s antioxidant properties may be influenced by the presence of metals due to its structural chemical characteristics .

科学研究应用

Caffeic acid has a wide range of scientific research applications across various fields:

Chemistry:

- Used as a standard for phenolic acid content determination in analytical chemistry .

- Employed in the synthesis of various derivatives with potential antioxidant properties .

Biology:

Medicine:

- Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties .

- Used in combination therapies to enhance the efficacy of drugs and reduce toxicity .

Industry:

生化分析

Biochemical Properties

Caffeic acid is synthesized by all plant species and is present in foods such as coffee, wine, tea, and popular medicines such as propolis . The anticancer properties of caffeic acid are associated with its antioxidant and pro-oxidant capacity, attributed to its chemical structure that has free phenolic hydroxyls .

Cellular Effects

Caffeic acid can slow oxidative stress in the body and fight the free radicals this stress produces . It can act by preventing the production of ROS (reactive oxygen species), inducing DNA oxidation of cancer cells, as well as reducing tumor cell angiogenesis .

Molecular Mechanism

Caffeic acid’s structure represents an effective trap for radicals; the combination of an aromatic core with a conjugated side chain allows for an easy delocalization of unpaired electrons. By giving hydrogen to quench the radicals, caffeic acid serves as a primary antioxidant .

Temporal Effects in Laboratory Settings

The absolute bioavailability (Fabs) of caffeic acid was found to be 14.7%, and its intestinal absorption was 12.4% . The Papp A!B values of caffeic acid were ranging from (4.87±1.72) 10 7cm/s to (5.05±0.66) 10 7cm/s as the concentration varied from 5 to 15mg/mL .

Dosage Effects in Animal Models

High concentrations of caffeic acid may possibly result in cell toxicity and DNA damage, according to in vitro and animal studies . In a rat model of colitis, caffeic acid at 30 mg/kg caused weight loss although it effectively reduced macroscopic colonic damage .

Metabolic Pathways

Caffeic acid and its derivatives are first synthesized in plants through the shikimic acid pathway, in which phenylalanine is deaminated to cinnamic acid and then transformed into caffeic acid .

Transport and Distribution

In its free form, caffeic acid is absorbed in the gastrointestinal tract through monocarboxylic acid transporters . Pharmacokinetic studies indicate that this compound is hydrolyzed by the microflora of colonies and metabolized mainly in the intestinal mucosa through phase II enzymes .

Subcellular Localization

As a key gene in regulating the synthesis of lignin, caffeic acid transferase (COMT) was widely distributed in the tubular cells, xylem ducts, and secondary cell walls of plants . Most subcellular localizations of CsCOMT family members were in chloroplasts .

准备方法

Synthetic Routes and Reaction Conditions: Caffeic acid can be synthesized through several methods. One common synthetic route involves the hydroxylation of coumaroyl ester of quinic acid, which produces the caffeic acid ester of shikimic acid. This ester is then converted to caffeic acid . Another method involves the Wittig reaction, which is used to construct unsaturated carbon-carbon bonds. This reaction is performed in an aqueous medium at 90°C, making it an environmentally friendly and efficient method .

Industrial Production Methods: Industrial production of caffeic acid often involves the extraction from natural sources such as coffee beans, fruits, and vegetables. The extraction process typically includes steps like solvent extraction, purification, and crystallization to obtain high-purity caffeic acid .

化学反应分析

Types of Reactions: Caffeic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of caffeic acid, such as methyl caffeate and ethyl caffeate, which have significant biological activities .

相似化合物的比较

Chlorogenic Acid: Found in coffee and many fruits, known for its antioxidant and anti-inflammatory properties.

Ferulic Acid: Present in the cell walls of plants, used in skincare products for its anti-aging effects.

p-Coumaric Acid: Found in grains and fruits, studied for its potential anticancer properties.

Uniqueness: Caffeic acid stands out due to its dual role as both an antioxidant and a precursor in the biosynthesis of other important compounds like lignin and chlorogenic acid . Its wide range of biological activities and applications in various fields make it a compound of significant interest in scientific research .

属性

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIPRVGONGVQAS-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316055 | |

| Record name | trans-Caffeic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; Slightly soluble in cold water, soluble in hot water; [Merck Index] Light yellow powder; [MSDSonline], Solid | |

| Record name | Caffeic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4135 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Caffeic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001964 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble in cold water. Freely soluble in hot water, cold alcohol. | |

| Record name | CAFFEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000025 [mmHg] | |

| Record name | Caffeic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4135 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Caffeic acid phenethyl ester (CAPE) was synthesized from caffeic acid and phenethyl alcohol (ratio 1:5) at room temperature with dicyclohexyl carbodiimide (DCC) as a condensing reagent. The yield was about 38%. CAPE was found to arrest the growth of human leukemia HL-60 cells. It also inhibits DNA, RNA and protein synthesis in HL-60 cells with IC50 of 1.0 M, 5.0 M and 1.5 M, respectively., In an attempt to understand the antihyperglycemic action of caffeic acid, the myoblast C2C12 cells were employed to investigate the glucose uptake in the present study. Caffeic acid enhanced the uptake of radioactive glucose into C2C12 cells in a concentration-dependent manner. Similar effect of phenylephrine on the uptake of radioactive glucose was also observed in C2C12 cells. Prazosin attenuated the action of caffeic acid in a way parallel to the blockade of phenylephrine. Effect of caffeic acid on alpha1-adrenoceptors was further supported by the displacement of [3H]prazosin binding in C2C12 cells. Moreover, the glucose uptake-increasing action of phenylephrine in C2C12 cells was inhibited by the antagonists of alpha1A-adrenoceptors, both tamsulosin and WB 4101, but not by the antagonist of alpha1B-adrenoceptors, chlorethylclonidine (CEC). The presence of alpha1A-adrenoceptors in C2C12 cells can thus be considered. Similar inhibition of the action of caffeic acid was also obtained in C2C12 cells co-incubating these antagonists. An activation of alpha1A-adrenoceptors seems responsible for the action of caffeic acid in C2C12 cells. In the presence of U73312, the specific inhibitor of phospholipase C, caffeic acid-stimulated uptake of radioactive glucose into C2C12 cells was reduced in a concentration-dependent manner and it was not affected by U73343, the negative control of U73312. Moreover, chelerythrine and GF 109203X diminished the action of caffeic acid at concentrations sufficient to inhibit protein kinase C. Therefore, the obtained data suggest that an activation of alpha1A-adrenoceptors in C2C12 cells by caffeic acid may increase the glucose uptake via phospholipase C-protein kinase C pathway., Caffeic acid (CA, 3,4-dihydroxycinnamic acid), at 2% in the diet, had been shown to be carcinogenic in forestomach and kidney of F344 rats and B6C3F1 mice. Based on its occurrence in coffee and numerous foods and using a linear interpolation for cancer incidence between dose 0 and 2%, the cancer risk in humans would be considerable. In both target organs, tumor formation was preceded by hyperplasia, which could represent the main mechanism of carcinogenic action. The dose-response relationship for this effect was investigated in male F344 rats after 4-week feeding with CA at different dietary concentrations (0, 0.05, 0.14, 0.40, and 1.64%). Cells in S-phase of DNA replication were visualized by immunohistochemical analysis of incorporated 5-bromo-2'-deoxyuridine (BrdU), 2 hr after intraperitoneal injection. In the forestomach, both the total number of epithelial cells per millimeter section length and the unit length labeling index of BrdU-positive cells (ULLI) were increased, about 2.5-fold, at 0.40 and 1.64%. The lowest concentration (0.05%) had no effect. At 0.14%, both variables were decreased by about one-third. In the kidney, the labeling index in proximal tubular cells also indicated a J-shaped (or U-shaped) dose response with a 1.8-fold increase at 1.64%. In the glandular stomach and in the liver, which are not target organs, no dose-related effect was seen. The data show a good correlation between the organ specificity for cancer induction and stimulation of cell division. With respect to the dose-response relationship and the corresponding extrapolation of the animal tumor data to a human cancer risk, a linear extrapolation appears not to be appropriate. | |

| Record name | CAFFEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals from concentrated aqueous solutions. Alkaline solns turn from yellow to orange. | |

CAS No. |

501-16-6, 331-39-5, 71693-97-5 | |

| Record name | trans-Caffeic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caffeic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000331395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caffeic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071693975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxycinnamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | caffeic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-Caffeic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 501-16-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAFFEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2S3A33KVM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CAFFEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Caffeic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001964 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Decomposes at 223-225 °C (Softens at 194 °C)., 225 °C | |

| Record name | 3,4-Dihydroxycinnamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAFFEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Caffeic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001964 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of caffeic acid?

A1: Caffeic acid has a molecular formula of C9H8O4 and a molecular weight of 180.16 g/mol. []

Q2: Does caffeic acid exhibit antioxidant activity?

A2: Yes, caffeic acid possesses significant antioxidant activity. Studies have shown it can scavenge free radicals, chelate metal ions like Fe2+, and quench singlet oxygen, thereby protecting against oxidative stress. [, ]

Q3: Can you elaborate on the spectroscopic data associated with caffeic acid?

A3: Caffeic acid displays characteristic peaks in various spectroscopic analyses. For instance, in infrared spectroscopy, it exhibits a band at 1720 cm-1 indicative of an esterified carboxyl group and bands between 1440-1633 cm-1 attributed to aromatic ring stretching. In proton nuclear magnetic resonance (1H NMR) spectroscopy, caffeic acid shows characteristic signals for both the caffeic acid moiety (δ 6.77–7.33 ppm) and starch (δ 3.30–5.47 ppm) when grafted onto corn starch. []

Q4: How does caffeic acid exert its anti-cancer effects?

A4: Research suggests that caffeic acid induces apoptosis, a programmed cell death, in cancer cells. Specifically, in MG-63 osteosarcoma cells, caffeic acid activates caspases, a family of proteases involved in apoptosis. This activation is mediated through the intrinsic apoptotic pathway, involving Bid truncation and cytochrome c release. [, ]

Q5: Does caffeic acid influence melanin production?

A5: Yes, caffeic acid has been shown to effectively inhibit melanin production. Unlike ferulic acid, which directly binds to tyrosinase, caffeic acid inhibits melanin synthesis by preventing the phosphorylation of tyrosinase by casein kinase 2 (CK2). []

Q6: How does caffeic acid interact with the Keap1-Nrf2 pathway?

A6: Studies on a novel caffeic acid derivative, N-propargyl caffeate amide (PACA), indicate that caffeic acid derivatives can directly modify Keap1, a negative regulator of the Nrf2 transcription factor. This modification leads to the dissociation of the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and induce the expression of cytoprotective genes like heme oxygenase-1 (HO-1), ultimately promoting neuronal survival and neurite outgrowth. []

Q7: Does caffeic acid offer protection against liver damage?

A7: Research suggests that caffeic acid possesses hepatoprotective properties. In a rat model of paracetamol-induced liver injury, caffeic acid administration mitigated oxidative stress and inflammation, evidenced by reduced malonaldehyde (MDA) and tumor necrosis factor-alpha (TNF-α) levels. It also restored the activity of antioxidant enzymes, normalized liver enzymes, and improved liver histology. This protection is partly attributed to the induction of HO-1. []

Q8: What is the role of caffeic acid in protecting intestinal barrier function?

A8: Studies in weaning piglets revealed that caffeic acid supplementation increased beneficial bacteria like Bifidobacterium and Lactobacillus in the colon while decreasing Escherichia coli. It also enhanced the expression of tight junction proteins, including zonula occludens-1 (ZO-1), claudin-1, and occludin, which contribute to a robust intestinal barrier. []

Q9: Can caffeic acid cross the blood-brain barrier?

A9: Yes, caffeic acid has been detected in the cerebrospinal fluid of human patients, indicating its ability to cross the blood-brain barrier. This finding suggests that dietary caffeic acid may directly interact with the central nervous system. []

Q10: How can the stability of caffeic acid be improved in formulations?

A11: Caffeic acid can undergo degradation in certain formulations. The addition of natural antioxidants like citric acid, malic acid, or hibiscus extract has been shown to improve the stability of caffeic acid derivatives in glycerin extracts. []

Q11: Are there any applications of caffeic acid in the food industry?

A12: Caffeic acid, often present in wine, can co-pigment with anthocyanins, influencing the wine's color. Ultrasound irradiation can enhance this co-pigmentation process, leading to improved color characteristics and potentially enhancing wine quality. []

Q12: Has caffeic acid been explored for drug delivery applications?

A13: Yes, research has explored the use of caffeic acid in creating antioxidant nanomaterials. Caffeic acid, when conjugated to the surface of core-shell silica nanospheres, forms a hybrid nanocarrier that exhibits enhanced antioxidant properties. This system has shown promise as a potential vehicle for delivering oxidation-sensitive drugs. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate](/img/structure/B1668136.png)

![2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid](/img/structure/B1668145.png)